3-Cyclobutylisoxazole-5-carbaldehyde
Description
3-Cyclobutylisoxazole-5-carbaldehyde is a heterocyclic compound featuring an isoxazole ring substituted with a cyclobutyl group at the 3-position and an aldehyde functional group at the 5-position. Isoxazoles are aromatic five-membered rings containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties.
Properties
CAS No. |
121604-60-2 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
3-cyclobutyl-1,2-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c10-5-7-4-8(9-11-7)6-2-1-3-6/h4-6H,1-3H2 |
InChI Key |
QYGRFWYIAYZBFX-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C2=NOC(=C2)C=O |
Canonical SMILES |
C1CC(C1)C2=NOC(=C2)C=O |
Synonyms |
5-Isoxazolecarboxaldehyde, 3-cyclobutyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
However, comparisons can be drawn to other heterocyclic compounds with distinct ring systems, substituents, and functional groups, as outlined below.
Table 1: Structural Comparison of Heterocyclic Compounds
Key Differences and Implications:
Heterocycle Reactivity :
- Isoxazole (target compound) exhibits reduced aromaticity compared to imidazole () due to electronegative oxygen, altering resonance stabilization and susceptibility to electrophilic substitution. Thiazole (), with sulfur instead of oxygen, shows intermediate aromaticity and distinct redox behavior .
Functional Group Impact :
- The aldehyde in the target compound offers nucleophilic reactivity (e.g., Schiff base formation), contrasting with the carboxamide () and carbamate/ureido groups (), which are more stable and participate in hydrogen bonding or enzymatic interactions .
In contrast, the dimethyltriazeno substituent () may act as a leaving group or participate in alkylation reactions, while the hydroperoxide in confers oxidative instability .
Pharmacological Relevance: Imidazole derivatives () are historically significant in antitumor agents (e.g., dacarbazine analogs), whereas thiazole carbamates () are linked to protease inhibitors.
Limitations of Available Evidence
The provided materials ( and ) focus on unrelated heterocycles (imidazoles, thiazoles) and lack data on This compound or its direct analogs. Structural comparisons are thus inferred from general heterocyclic chemistry principles rather than experimental or computational studies. Further research is required to explore this compound’s synthesis, stability, and applications.
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